molecular formula C8H5BrClF3O2 B14131294 2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol CAS No. 89227-94-1

2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol

Cat. No.: B14131294
CAS No.: 89227-94-1
M. Wt: 305.47 g/mol
InChI Key: LPFOVJYSNFRPHU-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol is a halogenated phenol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a halogenated ethoxy compound. The reaction conditions often require the presence of a base to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can form strong interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure. This unique combination imparts specific chemical properties that can be leveraged in various scientific and industrial applications .

Properties

CAS No.

89227-94-1

Molecular Formula

C8H5BrClF3O2

Molecular Weight

305.47 g/mol

IUPAC Name

2-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)phenol

InChI

InChI=1S/C8H5BrClF3O2/c9-5-3-4(1-2-6(5)14)15-8(12,13)7(10)11/h1-3,7,14H

InChI Key

LPFOVJYSNFRPHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(C(F)Cl)(F)F)Br)O

Origin of Product

United States

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